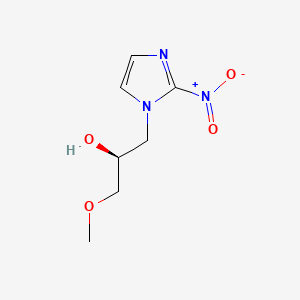

1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)-

Overview

Description

Imidazole is a heterocyclic compound and it’s derivatives have occupied a unique position in heterocyclic chemistry as a synthetic precursor to imidazole salts ultimately for the formation of N-heterocyclic carbenes (NHCs) .

Synthesis Analysis

The synthesis of 1H-imidazole-1-methanol was adapted from DeBerardinis et al. (2010). Under argon, imidazole was added to an ice-cold mixture of paraformaldehyde and 1,4-dioxane, in a two-neck round-bottom flask equipped with a stir bar, condenser, and a vacuum adapter .Molecular Structure Analysis

The crystal structure of 1H-imidazole-1-methanol, C4H6N2O, comprises an imidazole ring with a methanol group attached at the 1-position affording an imine nitrogen atom able to receive a hydrogen bond and an alcohol group able to donate to a hydrogen bond .Chemical Reactions Analysis

Imidazole structures are often used as a synthetic precursor to imidazole salts, which are ultimately used for the formation of N-heterocyclic carbenes (NHCs) .Scientific Research Applications

Oncology Research

Imidazole derivatives, including our compound of interest, are known for their potential in cancer treatment. They can act as radiosensitizers , enhancing the effectiveness of radiation therapy by making cancer cells more susceptible to radiation damage. This is particularly useful in hypoxic tumor cells, which are often resistant to radiation.

Antibacterial Agents

The imidazole ring is a core structure in many antibacterial compounds. Derivatives of imidazole have been shown to possess bactericidal properties , making them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Antifungal Applications

Imidazole-containing compounds like (2S)-1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol have been used to develop antifungal agents. Their mechanism involves disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .

Antiprotozoal Activity

This compound’s structural similarity to metronidazole suggests it could have applications in treating protozoal infections. Metronidazole is an effective treatment for conditions like trichomoniasis and giardiasis .

Anti-inflammatory Properties

Imidazole derivatives are explored for their anti-inflammatory effects. They can modulate the body’s inflammatory response, which is beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Research has indicated that imidazole compounds may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .

Antiviral Research

The imidazole ring is also present in compounds with antiviral activities. These substances can interfere with viral replication, offering a pathway to new treatments for viral infections .

Chemotherapeutic Synthesis

Imidazole derivatives are used in the synthesis of chemotherapeutic agents. They can form the basis of drugs used in chemotherapy to treat various cancers, leveraging their ability to interfere with DNA synthesis in rapidly dividing cells .

properties

IUPAC Name |

(2S)-1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBCSXFCDPPXOL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN1C=CN=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](CN1C=CN=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)- | |

CAS RN |

95120-45-9, 95120-46-0 | |

| Record name | (+)-Misonidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Misonidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-Benzothiazol-2-yl)-3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B1661717.png)

![5-[[4-(Dimethylamino)phenyl]methylene]-1-methylbarbituric acid](/img/structure/B1661718.png)

![3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1661721.png)

![3-(4-Fluorophenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine](/img/structure/B1661722.png)

![Carbamic acid,N-[2-[(R)-(3-chlorophenyl)(3R)-3-piperidinylmethoxy]ethyl]-,methyl ester](/img/structure/B1661725.png)